N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core linked via an ethoxyethyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, while the triazolopyridazine core may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O3S/c1-10-20-21-13-5-6-14(22-23(10)13)26-8-7-19-27(24,25)12-4-2-3-11(9-12)15(16,17)18/h2-6,9,19H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYSCVALWXDNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 359.35 g/mol. Its structure includes a trifluoromethyl group and a triazolo-pyridazine moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. The triazolo-pyridazine derivatives have shown promising results in inhibiting c-Met kinase, which is often overexpressed in various cancers.
In Vitro Studies
Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance:
- Compound 12e : Exhibited IC50 values of 1.06 µM against A549, 1.23 µM against MCF-7, and 2.73 µM against HeLa cells .
- Mechanism : Induces apoptosis and cell cycle arrest in the G0/G1 phase, which contributes to its anticancer efficacy .
Case Studies
-
Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives using the MTT assay. The results indicated that most compounds exhibited moderate to significant cytotoxicity with IC50 values less than 10 µM .
Compound Cell Line IC50 (µM) 12e A549 1.06 ± 0.16 12e MCF-7 1.23 ± 0.18 12e HeLa 2.73 ± 0.33 - Kinase Inhibition : Inhibition studies revealed that the compound effectively inhibits c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the triazolo-pyridazine scaffold significantly influence biological activity. For example, halogen substitutions on the benzene ring were found to modulate the cytotoxic effects without drastically altering the compound's overall efficacy .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications and Substituent Analysis
The target compound shares structural similarities with two analogs:
- 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide (): This analog replaces the trifluoromethyl group with a single fluorine atom at the benzenesulfonamide’s 3-position. The fluorine’s smaller size and higher electronegativity may reduce steric hindrance but offer weaker lipophilicity compared to -CF₃ .
- N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide (): This compound introduces a mesitylamino-thioether side chain and a 4-methylbenzamide group, diverging significantly from the target’s ethoxyethyl linker and sulfonamide terminus. The thioether linkage in may confer lower metabolic stability due to susceptibility to oxidation compared to the target’s ether linkage .
Linker and Functional Group Variations
*Estimated LogP values based on substituent contributions.
Pharmacological and Physicochemical Implications
Binding Affinity and Selectivity
The trifluoromethyl group in the target compound likely improves binding to hydrophobic pockets in target proteins compared to the smaller fluorine in . However, the phenyl linker in may allow better conformational flexibility for interactions with shallow binding sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
